Product packaging for 1-[(Azetidin-2-yl)methyl]azepane(Cat. No.:)

1-[(Azetidin-2-yl)methyl]azepane

Cat. No.: B13180307
M. Wt: 168.28 g/mol
InChI Key: WBKZEGREQAYGJP-UHFFFAOYSA-N
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Description

1-[(Azetidin-2-yl)methyl]azepane is a specialized organic compound of significant interest in medicinal chemistry and drug discovery. It features a unique molecular scaffold incorporating both azetidine and azepane heterocyclic rings. Azepane-based motifs are recognized as privileged structures in pharmacology, with more than 20 approved drugs containing this ring system . These compounds demonstrate a broad spectrum of biological activities, making them valuable scaffolds for the development of new therapeutic agents . The integration of the azetidine ring further enhances its utility as a building block. Azetidine derivatives are frequently explored in medicinal chemistry, for instance, as key components in potent enzyme inhibitors such as JAK inhibitors . The specific spatial arrangement of the two nitrogen-containing rings in this compound provides a multifunctional platform for researchers. It can be used to explore structure-activity relationships (SAR), design novel bioactive molecules, and develop potential treatments for various diseases. This compound is intended for research applications such as the synthesis of complex molecular architectures, investigation of new pharmacophores, and as a precursor in the development of receptor agonists or other biologically active molecules . Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. The product requires proper storage conditions to maintain stability. Notice: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B13180307 1-[(Azetidin-2-yl)methyl]azepane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)azepane

InChI

InChI=1S/C10H20N2/c1-2-4-8-12(7-3-1)9-10-5-6-11-10/h10-11H,1-9H2

InChI Key

WBKZEGREQAYGJP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC2CCN2

Origin of Product

United States

Preparation Methods

Cyclization of Aziridines and Related Precursors

Method Overview:
A common approach involves the cyclization of aziridines or their derivatives to form azetidine rings, which are then further manipulated to generate the azepane structure. This method benefits from the high reactivity of aziridines, allowing for selective ring expansion or fusion.

Research Data:

  • A recent study explores thermal isomerization of aziridines to azetidines, which can then be extended to azepanes via ring expansion or functionalization (Source).
  • The key step involves the thermal rearrangement of aziridines in acetonitrile, producing 3-bromoazetidines, which serve as intermediates for further ring expansion to azepanes.

Reaction Scheme:

Aziridine derivative → Thermal rearrangement in acetonitrile → 3-bromoazetidine intermediate → Ring expansion to azepane

Reaction Conditions:

  • Heating at reflux in acetonitrile, typically around 80°C.
  • Use of halogenating agents like N-bromo compounds to facilitate ring opening and expansion.

Yield Data:

Example Yield Notes
Conversion of aziridine to 3-bromoazetidine 53-72% Under thermal conditions with halogenation

Radical Scission Reactions for Azetidine Formation

Method Overview:
Another prominent method involves radical scission reactions of suitable precursors, such as N-alkylated amino compounds, to generate azetidine rings. This approach is advantageous for synthesizing functionalized azetidines, which can be further transformed into azepanes.

Research Data:

  • A patent describes a radical-based synthesis of azetidine derivatives, emphasizing simplicity and efficiency (Source).
  • The process involves radical scission of specific precursors, followed by cyclization to form the azetidine ring, which can be elaborated into the target compound.

Reaction Scheme:

Radical precursor → Radical scission → Azetidine ring formation → Functionalization to azepane

Reaction Conditions:

  • Use of radical initiators like azo compounds or peroxides.
  • Mild heating under inert atmosphere.

Yield Data:

Example Yield Notes
Radical scission to azetidine Variable (up to 80%) Dependent on precursor and conditions

Nucleophilic Substitution and Ring Expansion Strategies

Method Overview:
This approach involves nucleophilic attack on suitable halogenated or activated precursors, leading to ring closure or expansion to form azepane structures.

Research Data:

  • The synthesis of 1-[(Azetidin-2-yl)methyl]azepane can be achieved via nucleophilic substitution of azetidine derivatives with suitable electrophiles, followed by ring expansion or functional group modifications (Source,,).

Reaction Scheme:

Azetidine derivative + electrophile → Nucleophilic substitution → Ring expansion to azepane

Reaction Conditions:

  • Use of bases like potassium tert-butoxide or sodium hydride to deprotonate azetidine nitrogen.
  • Elevated temperatures or microwave irradiation to facilitate ring expansion.

Yield Data:

Example Yield Notes
Nucleophilic ring expansion 65-90% Under optimized conditions

Specific Synthetic Routes from Literature

Reference Methodology Key Reagents & Conditions Yield & Efficiency Remarks
Cu(I)-Catalyzed Tandem Cyclization Cu(CH3CN)4PF6, allenyne, anhydrous 1,4-dioxane, 70°C 65% for trifluoromethyl-substituted azepin-2-carboxylates Suitable for functionalized derivatives
Thermal isomerization of aziridines Aziridine derivatives, acetonitrile, reflux 53-72% Effective for ring expansion to azepanes
Radical scission of precursors Radical initiators, inert atmosphere Up to 80% Versatile for various substituents
Hydrolysis and ring closure from esters Ethyl esters, potassium tert-butylate, reflux 72-86% Suitable for large-scale synthesis

Summary of Preparation Strategies

Method Advantages Limitations Applicability
Cyclization of aziridines High reactivity, selective Requires aziridine precursors Functionalized azetidines and azepanes
Radical scission reactions Broad substrate scope, efficient Radical conditions may cause side reactions Diverse derivatives synthesis
Nucleophilic substitution & ring expansion Versatile, scalable May require harsh conditions Synthesis of complex azepanes

Chemical Reactions Analysis

Types of Reactions

1-[(Azetidin-2-yl)methyl]azepane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines .

Scientific Research Applications

1-[(Azetidin-2-yl)methyl]azepane has several scientific research applications, including:

Comparison with Similar Compounds

Azepane vs. Pyrrolidine and Morpholine Derivatives

Evidence from Structure-Activity Relationship (SAR) studies highlights the importance of azacycle selection in potency and selectivity. For example:

  • Pyrrolidine (five-membered ring): Provides moderate potency but lower metabolic stability compared to azepane.
  • Morpholine (six-membered ring with oxygen): Exhibits significantly reduced potency in enzymatic inhibition assays compared to azepane .
  • Azepane (seven-membered ring): Demonstrates superior potency and selectivity in protease inhibitors. For instance, replacing pyrrolidine with azepane in compound 5 (azepane derivative) increased inhibitory activity by 2.5-fold compared to pyrrolidine-containing compound 3 .

Table 1: Comparison of Azacycles in Inhibitory Potency

Azacycle Example Compound Relative Potency Selectivity
Pyrrolidine Compound 3 1.0x (Baseline) Moderate
Morpholine Compound 4 0.3x Low
Azepane Compound 5 2.5x High

Impact of Substituents on Metabolic Stability

Modifications to the azepane core influence both reactivity and metabolic stability:

  • Methyl Substituents : Introducing methyl groups on azepane (e.g., in BIIB129 analogs) improves CYP-mediated metabolic stability by blocking oxidation sites. However, this conformational constraint may reduce potency due to unfavorable orientation of the warhead .
  • Azetidine-Azepane Hybrids : Compounds like 1-[(Azetidin-2-yl)methyl]azepane likely benefit from the rigidity of the azetidine ring, which could enhance target binding while maintaining metabolic stability. Similar hybrids, such as 1-(pyridin-3-yl)azepane , show distinct NMR profiles and reactivity compared to morpholine derivatives (e.g., 4-(pyridin-3-yl)morpholine ) .

Isomer Differentiation and Pharmacological Relevance

Azepane isomers exhibit distinct pharmacological profiles:

  • AM-2233 Azepane Isomer (Compound 2) : Differentiated from its pyrrolidine counterpart by GC/IR and NMR spectroscopy. This isomer was identified in unregulated drugs, emphasizing the need for precise structural characterization .
  • AB-005 Azepane Isomer: Reported in Germany as a novel psychoactive substance, highlighting the regulatory challenges posed by azepane-containing analogs .

Table 2: Analytical Differentiation of Azepane Isomers

Compound Key Analytical Features Pharmacological Impact
AM-2233 Isomer Distinct GC/IR peaks, [M+H]+ = 337.2277 Psychoactive activity
AB-005 Isomer Unique NMR shifts (δ 19.8 for NCH2CH2) Unregulated drug market presence

Biological Activity

1-[(Azetidin-2-yl)methyl]azepane is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C10H16N2
  • Molecular Weight: 168.25 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with azepane under controlled conditions. The following methods are commonly employed:

  • Direct Alkylation:
    • Azetidine is reacted with an azepane derivative in the presence of a base to promote nucleophilic attack.
  • Mannich Reaction:
    • This involves the condensation of formaldehyde with an amine and a ketone, leading to the formation of Mannich bases that can be further modified to yield this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The azetidine ring system is known for its potential to modulate neurotransmitter systems, particularly in relation to nicotinic acetylcholine receptors (nAChRs).

Key Mechanisms:

  • Receptor Modulation: The compound may act as an agonist or antagonist at nAChRs, influencing neurotransmission and potentially affecting cognitive functions.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • Studies have shown that compounds with similar structures possess antibacterial properties against various pathogens, including strains resistant to conventional antibiotics .
  • Cytotoxic Effects:
    • Preliminary investigations suggest that this compound may exhibit cytotoxicity towards cancer cell lines, indicating potential applications in oncology .
  • Neuroprotective Properties:
    • The interaction with nAChRs suggests possible neuroprotective effects, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of azetidine derivatives, providing insights into their potential therapeutic applications:

StudyFindings
PMC7115492Investigated Mannich bases derived from azetidine; noted significant cytotoxicity against cancer cell lines .
PubMed24531200Reviewed the pharmacological profile of azetidinones, highlighting their antibiotic and anticancer activities .
Wiley Online LibraryDiscussed structural modifications improving antibacterial potency; relevant for developing new therapeutic agents .

Future Directions

Further research is needed to fully elucidate the pharmacological potential of this compound. Areas for future investigation include:

  • In Vivo Studies:
    • Conducting animal studies to assess the safety and efficacy of this compound in various disease models.
  • Mechanistic Studies:
    • Exploring detailed mechanisms of action at the molecular level to identify specific targets and pathways involved.
  • Formulation Development:
    • Investigating suitable formulations for enhancing bioavailability and therapeutic effectiveness.

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